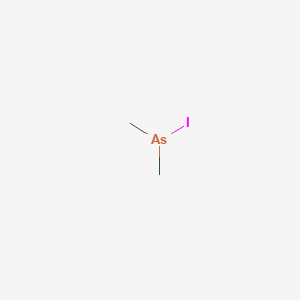

Iododimethylarsine

Descripción

Contextualization within Trivalent Organoarsenic Compound Classes

Organoarsenic chemistry is broadly categorized by the oxidation state of the arsenic atom, which is typically +3 (trivalent) or +5 (pentavalent). wikipedia.orgnih.gov Iododimethylarsine is a member of the trivalent organoarsenic class, specifically a haloarsine. Compounds in this class are characterized by an arsenic atom in the +3 oxidation state bonded to one or more organic groups and, in this case, a halogen.

Trivalent arsenicals, or arsenites, are generally more toxic than their pentavalent counterparts (arsenates). la.govcdc.gov This group includes a variety of compounds such as trialkylarsines (R₃As), dihaloarsines (RAsX₂), and monohaloarsines like this compound (R₂AsX). wikipedia.org Many of these compounds are synthesized via the alkylation of arsenic trichloride (B1173362) (AsCl₃) and its derivatives using reagents like organolithium or Grignard reagents. wikipedia.org The reduction of cacodylic acid is also a known route to produce this compound. epa.govcdnsciencepub.com

Trivalent methylated arsenic species, such as monomethylarsonous acid and dimethylarsinous acid, have been identified as metabolites in humans exposed to inorganic arsenic. acs.org These trivalent organic compounds are often more membrane-permeable and can be more potent than inorganic arsenicals. acs.orgmdpi.com this compound itself is a reactive intermediate, used in the synthesis of other organoarsenic compounds, such as arsenolipids, by reacting to form intermediates like bis(dimethylarsenic) oxide. acs.orgnih.gov

Historical Perspectives on Organoarsenic Chemistry and its Foundational Discoveries

The history of organoarsenic chemistry is rich and played a pivotal role in the development of chemistry itself. wikipedia.org The field's origins can be traced to 1760, when the French chemist Louis Claude Cadet de Gassicourt heated arsenic oxide with potassium acetate. rsc.org This experiment produced a foul-smelling, oily liquid he called "Cadet's fuming liquid," which contained the first synthetic organometallic compound, cacodyl (B8556844) (tetramethyldiarsine, [(CH₃)₂As]₂). wikipedia.orgrsc.orgwikipedia.org

In the 1830s and 1840s, Robert Wilhelm Bunsen undertook a dangerous and thorough investigation of cacodyl and its derivatives, including cacodyl iodide (this compound). rsc.org His work was fundamental in establishing the concept of the methyl radical and was a significant contribution to the then-nascent radical theory. anu.edu.au This research extended beyond cacodyl, with the synthesis of compounds like tetraphenyldiarsine, which helped solidify the concept of valency. rsc.org

At the turn of the 20th century, organoarsenic chemistry took on a critical role in medicine. Paul Ehrlich, seeking a "magic bullet" to target pathogens without harming the host, synthesized hundreds of organoarsenic compounds. rsc.org This work culminated in the discovery of Salvarsan (arsphenamine) in 1909, the first effective treatment for syphilis, a discovery that earned him a Nobel Prize and laid the groundwork for modern chemotherapy. wikipedia.orgrsc.orgnih.gov Organoarsenic compounds, particularly those with arsenic-chlorine bonds like Lewisite, were also developed and used as chemical weapons during World War I. wikipedia.orgwikipedia.org

Mentioned Compounds

Propiedades

IUPAC Name |

iodo(dimethyl)arsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6AsI/c1-3(2)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQSGZOIIRXESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6AsI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217921 | |

| Record name | Iododimethylarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676-75-5 | |

| Record name | Arsinous iodide, dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iododimethylarsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iododimethylarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iododimethylarsine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Iododimethylarsine

Direct Synthesis Strategies for Iododimethylarsine

The primary and most common method for the direct synthesis of this compound involves the reduction of cacodylic acid (dimethylarsinic acid). This process is typically carried out in the presence of a reducing agent and a source of iodide.

A well-established laboratory preparation involves the reaction of cacodylic acid with sulfur dioxide in the presence of potassium iodide and hydrochloric acid. cdnsciencepub.comupm.edu.my Another method utilizes hydriodic acid for the conversion of cacodylic acid to this compound. usda.govepa.gov The general reaction can be represented as:

(CH₃)₂AsO₂H + SO₂ + KI + HCl → (CH₃)₂AsI + H₂SO₄ + KCl + H₂O (unbalanced)

Alternatively, chlorodimethylarsine (B8597527) can be prepared by reducing a solution of cacodylic acid in hydrochloric acid with hypophosphorous acid. cdnsciencepub.com This can then be converted to this compound, although the direct synthesis from cacodylic acid is more frequently cited.

A specific protocol for the synthesis of this compound involves dissolving sodium cacodylate and potassium iodide in water. The solution is then saturated with sulfur dioxide while hydrochloric acid is added. upm.edu.my

Table 1: Direct Synthesis Methods for this compound

| Starting Material | Reagents | Key Conditions | Reference(s) |

| Cacodylic Acid | Sulfur dioxide, Potassium iodide, Hydrochloric acid | Reduction of cacodylic acid | cdnsciencepub.comupm.edu.my |

| Cacodylic Acid | Hydriodic acid | Conversion to this compound | usda.govepa.gov |

This compound as a Precursor in the Synthesis of Advanced Organoarsenic Species

This compound's utility as a precursor stems from the reactivity of the arsenic-iodine bond, which allows for nucleophilic substitution and other derivatizations.

Derivatization to Bis-(dimethylarsenic) Oxide

A key intermediate derived from this compound is bis-(dimethylarsenic) oxide, also known as cacodyl (B8556844) oxide. This conversion is typically achieved by reacting this compound with a base, such as a concentrated solution of sodium hydroxide. usda.govnih.govacs.orgoup.comuni-graz.atoup.com The reaction is often performed at low temperatures (e.g., 0-2 °C) under an inert atmosphere. acs.orguni-graz.at

The reaction proceeds as follows:

2 (CH₃)₂AsI + 2 NaOH → ((CH₃)₂As)₂O + 2 NaI + H₂O

Researchers have noted that for subsequent reactions, using freshly distilled this compound and performing the generation of bis(dimethylarsenic) oxide under neat conditions can improve reproducibility. nih.gov The formation of bis(dimethylarsenic) oxide is indicated by the discharge of the yellow color of this compound. uni-graz.at

Formation of Organoarsonium Derivatives

This compound can be used to synthesize quaternary arsonium (B1239301) salts. The reaction with alkyl iodides, often in the presence of mercury, leads to the formation of arsonium derivatives. cdnsciencepub.comresearchgate.net For instance, the reaction of this compound with methyl iodide in the presence of mercury yields tetramethylarsonium (B1217432) triiodomercury(II). cdnsciencepub.comresearchgate.net

(CH₃)₂AsI + CH₃I + Hg → [(CH₃)₄As][HgI₃]

Similarly, reaction with ethyl iodide in the presence of mercury can produce a 1:1 arsine complex, (CH₃)₂AsC₂H₅·HgI₂. cdnsciencepub.comresearchgate.net These reactions demonstrate the ability of this compound to act as a nucleophile in the formation of new carbon-arsenic bonds, leading to positively charged arsonium species.

Applications in the Preparation of Specific Methylated Arsenicals

The in situ formation of bis-(dimethylarsenic) oxide from this compound is a cornerstone for the synthesis of various methylated arsenicals, particularly arsenolipids and arsenic-containing hydrocarbons found in marine environments. nih.govacs.orgoup.com The general strategy involves the reaction of bis-(dimethylarsenic) oxide with a suitable bromo-alkane or other halogenated organic molecule. usda.govnih.govacs.orgoup.comoup.com

This methodology has been successfully applied to prepare a range of arsenic-containing fatty acids and hydrocarbons. The reaction mixture is typically heated overnight. nih.govacs.org

Table 2: Examples of Methylated Arsenicals Synthesized from this compound via Bis-(dimethylarsenic) Oxide

| Precursor | Reactant | Product | Yield | Reference(s) |

| Bis-(dimethylarsenic) oxide | 1-Bromoheptadecane | 1-(Dimethylarsinyl)heptadecane (As-HC 360) | 63% | acs.org |

| Bis-(dimethylarsenic) oxide | 15-Bromopentadecanoic acid | 15-(Dimethylarsinyl)pentadecanoic Acid (As-FA 362) | 88% | acs.org |

| Bis-(dimethylarsenic) oxide | 1-Bromotricosane | Arseno-hydrocarbon (As-HC 444) | 37-50% | nih.govacs.org |

Furthermore, this compound is a recognized precursor for generating dimethylarsinous acid (DMAIII) in laboratory settings for toxicological studies. d-nb.infonih.govacs.org It is also used to create sodium dimethylarsenide, a highly reactive species for forming carbon-arsenic bonds. acs.orgcdnsciencepub.com

Reaction Mechanisms and Chemical Kinetics of Iododimethylarsine Transformations

Fundamental Reaction Pathways Involving Iododimethylarsine

Mechanistic Studies of Oxidation Processes in Trivalent Organoarsenicals

Trivalent organoarsenicals, a class of compounds that includes this compound, can undergo oxidation to form less toxic pentavalent species. frontiersin.orgnih.gov This oxidation is a key detoxification pathway in various organisms. nih.govresearchgate.net Enzymes such as ArsH and ArsV have been identified as organoarsenical oxidases. frontiersin.orgnih.gov For instance, ArsH, a flavoprotein, utilizes NADPH and molecular oxygen to catalyze the oxidation of trivalent organoarsenicals. frontiersin.org The enzyme NemA has also been identified as a trivalent organoarsenical oxidase, capable of oxidizing methylarsenite (MAs(III)) and other trivalent aromatic arsenicals. nih.gov

The general mechanism for the oxidation of trivalent organoarsenicals often involves their conversion to the corresponding pentavalent analogs. researchgate.netnih.gov This process is considered an effective detoxification method as the pentavalent forms are typically less toxic. nih.gov

Investigation of Nucleophilic Substitution Phenomena within Organoarsenic Systems

Nucleophilic substitution is a fundamental class of reactions where a nucleophile, an electron-rich species, replaces a functional group on a substrate molecule. byjus.comwikipedia.org In the context of organoarsenic compounds, this can involve the displacement of a leaving group, such as iodide in this compound, by a nucleophile.

These reactions can proceed through different mechanisms, primarily the S(_N)1 and S(_N)2 pathways. mt.comwikipedia.org The S(_N)1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the S(_N)2 mechanism is a single-step process where the nucleophile attacks as the leaving group departs. libretexts.orgsolubilityofthings.comchemguide.co.uk The specific mechanism is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. byjus.comlibretexts.org

A reaction analogous to the Michaelis-Arbuzov reaction has been proposed for the methylation of a trivalent arsenic intermediate with methyl iodide, which involves the S(_N)2 attack of the nucleophilic arsenic species on the methyl iodide. rsc.org This results in the oxidation of the trivalent arsenic to a pentavalent species. rsc.org

Quantitative Chemical Kinetics of this compound Reactivity

Chemical kinetics is the quantitative study of reaction rates and the factors that influence them, such as concentration, temperature, and catalysts. solubilityofthings.comacs.org

Determination of Rate Laws and Reaction Orders

A rate law is a mathematical expression that describes the relationship between the rate of a reaction and the concentrations of the reactants. mt.comopenstax.org The general form of a rate law is:

rate = k[A][B] openstax.org

where:

k is the rate constant. openstax.org

[A] and [B] are the molar concentrations of the reactants. openstax.org

m and n are the reaction orders with respect to each reactant, which must be determined experimentally. openstax.org

Table 1: Relationship Between Reaction Order and Rate

| Reaction Order | Effect of Doubling Reactant Concentration on Rate |

| Zero-order | Rate is unchanged. photophysics.com |

| First-order | Rate doubles. photophysics.com |

| Second-order | Rate quadruples. photophysics.com |

The integrated rate law is another form of the rate equation that relates the concentration of reactants to time. mt.compressbooks.pub

Analysis of Activation Energies and Transition State Theory

The rate of a chemical reaction is highly dependent on temperature. libretexts.org This relationship is described by the Arrhenius equation:

k = A * e libretexts.orgsolubilityofthings.com

where:

k is the rate constant.

A is the pre-exponential factor, related to the frequency of collisions. solubilityofthings.com

E(_a) is the activation energy, the minimum energy required for a reaction to occur. solubilityofthings.com

R is the ideal gas constant. solubilityofthings.com

T is the absolute temperature. solubilityofthings.com

A plot of ln(k) versus 1/T yields a straight line with a slope of -E(_a)/R, allowing for the experimental determination of the activation energy. libretexts.org

Transition State Theory (TST) provides a more detailed model of reaction rates by considering the "activated complex" or "transition state," which is an unstable intermediate formed during the reaction. libretexts.orgwikipedia.org TST explains reaction rates by assuming a quasi-equilibrium between the reactants and the transition state complex. wikipedia.orgresearchgate.net The theory is used to understand the thermodynamic properties of the transition state, such as the enthalpy, entropy, and Gibbs free energy of activation. wikipedia.org

Table 2: Key Concepts in Transition State Theory

| Concept | Description |

| Transition State | The highest energy point on the reaction coordinate, representing an unstable intermediate. solubilityofthings.comlibretexts.org |

| Activation Energy (E(_a)) | The energy difference between the reactants and the transition state. solubilityofthings.com |

| Reaction Coordinate | A path that represents the progress of a reaction from reactants to products. solubilityofthings.com |

Isotopic Labeling and Kinetic Isotope Effect Studies

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by replacing an atom in a reactant with one of its isotopes. snnu.edu.cnresearchgate.net The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org

The KIE is a valuable tool for determining the rate-limiting step of a reaction and for understanding the structure of the transition state. libretexts.org For example, substituting hydrogen (¹H) with deuterium (B1214612) (²H) often leads to a slower reaction rate because the C-D bond is stronger than the C-H bond. libretexts.org This is known as a primary kinetic isotope effect. Secondary kinetic isotope effects can also occur when the isotopic substitution is at a position not directly involved in bond breaking. libretexts.org

Application of Primary Kinetic Isotope Effects for Rate-Limiting Step Elucidation

The primary kinetic isotope effect (KIE) is a powerful tool for determining whether the breaking of a specific bond is involved in the rate-determining step of a reaction. libretexts.orgwikipedia.org This effect arises from the difference in zero-point vibrational energies of bonds involving different isotopes. A bond to a heavier isotope has a lower zero-point energy and is therefore stronger, leading to a slower reaction rate if this bond is broken in the rate-limiting step.

In the context of this compound transformations, a primary KIE can be employed to probe mechanisms involving the cleavage of a C-H bond in one of the methyl groups. For instance, in a hypothetical base-induced elimination reaction where a proton is abstracted from a methyl group, substituting a hydrogen atom with a deuterium atom ((CD₃)₂AsI) would be expected to exhibit a significant primary KIE if the C-H bond cleavage is the slowest step.

A normal kinetic isotope effect (kH/kD > 1) would be observed, indicating that the reaction with the lighter isotope is faster. youtube.com The magnitude of the KIE can provide further details about the transition state. A large KIE value (typically around 7 for C-H/C-D bonds at room temperature) suggests a symmetric transition state where the proton is halfway between the carbon and the abstracting base.

Table 1: Hypothetical Primary Kinetic Isotope Effects for the Base-Induced Elimination of HI from this compound Derivatives

| Reactant | Rate Constant (k) at 298 K (s⁻¹) | kH/kD | Implication |

| (CH₃)₂AsI | 2.4 x 10⁻⁴ | 6.8 | C-H bond cleavage is likely the rate-determining step. |

| (CD₃)₂AsI | 3.5 x 10⁻⁵ |

This table presents hypothetical data to illustrate the application of the primary kinetic isotope effect. The observed kH/kD value of 6.8 is a strong indication that the abstraction of a proton from the methyl group is the rate-limiting step in this proposed reaction.

Utilization of Secondary Kinetic Isotope Effects for Transition State Characterization

Secondary kinetic isotope effects (SKIEs) occur when isotopic substitution takes place at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.orgnumberanalytics.com Although smaller than primary KIEs, SKIEs provide valuable information about changes in hybridization and the steric environment of the transition state. wikipedia.orgprinceton.edu

SKIEs are categorized based on the position of the isotope relative to the reaction center:

α-Secondary KIEs: Isotopic substitution at the α-carbon (the carbon undergoing a change in coordination). A normal KIE (kH/kD > 1) is typically observed for reactions where the hybridization of the α-carbon changes from sp³ to sp², as the out-of-plane bending vibrations are less constrained in the sp²-hybridized transition state. Conversely, an inverse KIE (kH/kD < 1) is seen for sp² to sp³ transitions.

β-Secondary KIEs: Isotopic substitution at the β-position. These effects are often associated with hyperconjugation, where the C-H (or C-D) bond interacts with an adjacent empty or partially filled orbital in the transition state. libretexts.org

For a hypothetical nucleophilic substitution reaction on the arsenic center of this compound, an α-secondary KIE could be measured by comparing the reaction rates of (CH₃)₂AsI and ((¹³CH₃)₂AsI). However, a more common application involves hydrogen isotopes. For example, in a reaction where the arsenic center becomes more sterically crowded in the transition state, a normal SKIE might be observed upon deuteration of the methyl groups due to the slightly smaller steric demand of a C-D bond compared to a C-H bond.

Table 2: Hypothetical Secondary Kinetic Isotope Effects for a Nucleophilic Substitution Reaction of this compound

| Reactant | Relative Rate | kH/kD | Interpretation of Transition State |

| (CH₃)₂AsI | 1.00 | 1.08 | Change in hybridization at the arsenic center or hyperconjugative stabilization. |

| (CD₃)₂AsI | 0.92 |

This table illustrates hypothetical SKIE data. The normal kH/kD value of 1.08 suggests a transition state that is more sterically hindered or involves a change in the electronic environment of the methyl groups, consistent with the formation of a higher-coordinate arsenic species.

Deuterium Labeling Methodologies in Mechanistic Pathway Resolution

Deuterium labeling is a powerful technique for tracing the fate of specific hydrogen atoms throughout a reaction sequence, thereby elucidating the mechanistic pathway. researchgate.netsynmr.in By strategically placing deuterium atoms in the reactant molecule, one can determine which positions are involved in bond-making and bond-breaking events.

In the study of this compound transformations, deuterium labeling could be used to distinguish between different proposed mechanisms. For instance, consider a rearrangement reaction. By synthesizing this compound with one deuterated methyl group (CH₃)(CD₃)AsI and analyzing the deuterium distribution in the product, it would be possible to determine if intramolecular or intermolecular methyl group transfer occurs.

Furthermore, deuterium labeling can be used in conjunction with a deuterated solvent to probe for solvent participation in the reaction mechanism. libretexts.org If the reaction is carried out in a deuterated solvent like D₂O, the incorporation of deuterium into the product at positions that were not originally deuterated would indicate that the solvent is acting as a reactant or that there is a rapid and reversible exchange of protons between the substrate and the solvent. nih.gov

Table 3: Hypothetical Deuterium Labeling Study for a Rearrangement Reaction of this compound

| Starting Material | Reaction Conditions | Product(s) | Mechanistic Insight |

| (CH₃)(CD₃)AsI | Thermal Rearrangement | (CH₃)(CD₃)As-X (no scrambling) | Intramolecular rearrangement. |

| (CH₃)₂AsI | In CD₃OD solvent | (CH₃)₂As-X (no D incorporation) | Solvent is not directly involved in the reaction mechanism. |

| (CH₃)₂AsI | Base in D₂O | (CH₂D)(CH₃)As-X | Proton abstraction by the base followed by quenching with deuterated solvent. |

This table provides hypothetical outcomes of deuterium labeling experiments. The results help to differentiate between intramolecular and intermolecular pathways and to assess the role of the solvent in the reaction.

Catalytic Approaches in Organoarsenic Synthesis and Transformation

Catalysis offers efficient and sustainable routes for the synthesis and transformation of organoarsenic compounds. While the field of organoarsenic catalysis is less developed than that for other organometallics, several principles from broader organometallic and organic catalysis can be applied.

Recent research has demonstrated the potential for catalytic methods in the synthesis of various organoarsenic species. For example, palladium/arsenic-based catalytic cycles have been described for the hydration of nitriles, operating under mild conditions. frontiersin.org This suggests the feasibility of developing catalytic systems where an organoarsenic compound could be a substrate or even part of the catalytic cycle itself.

For the synthesis of this compound or its derivatives, a catalytic approach could involve the cross-coupling of an arsenic precursor with an alkyl halide. Transition metal catalysts, such as those based on palladium or copper, are widely used for forming carbon-heteroatom bonds and could potentially be adapted for C-As bond formation.

In terms of transformations, catalytic methods could be employed for the functionalization of the methyl groups or for substitution at the arsenic center. For instance, a catalytic system could be designed to activate a C-H bond in one of the methyl groups, allowing for subsequent derivatization. Additionally, catalytic methods are being developed for the synthesis of complex phosphorus compounds, and these could potentially be adapted for arsenic, given their similar chemical properties. rsc.org The synthesis of black arsenic, a metastable form, has also been achieved through catalytic crystallization, highlighting the role of catalysis in accessing novel arsenic-containing materials. rsc.orgresearchgate.net

Table 4: Potential Catalytic Approaches for this compound Chemistry

| Reaction Type | Potential Catalyst | Hypothetical Transformation |

| Cross-Coupling Synthesis | Palladium or Copper complexes | (CH₃)₂AsH + CH₃I → (CH₃)₃As + HI |

| C-H Activation/Functionalization | Rhodium or Iridium complexes | (CH₃)₂AsI → (CH₃)(CH₂-Functional Group)AsI |

| Nucleophilic Substitution | Lewis Acids (e.g., Zn(II)) | (CH₃)₂AsI + ROH → (CH₃)₂AsOR + HI |

This table outlines potential catalytic strategies that could be explored for the synthesis and transformation of this compound, based on established catalytic principles.

Theoretical and Computational Chemistry Approaches to Iododimethylarsine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, orbital energies, and the energetic landscapes of chemical reactions.

Ab Initio and Density Functional Theory (DFT) Methodologies

Ab initio and Density Functional Theory (DFT) are two pillars of quantum chemical calculations. Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without empirical parameters, relying only on fundamental physical constants. researchgate.net Hartree-Fock (HF) theory is the simplest ab initio method, providing a foundational understanding of electron distribution. researchgate.net More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy by incorporating electron correlation effects. uni-graz.at

Density Functional Theory (DFT) has become a widely used alternative, offering a balance between computational cost and accuracy. core.ac.uk DFT methods calculate the electron density of a system to determine its energy and other properties. acs.org The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex interactions between electrons. acs.org Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, are often employed for their robust performance across a range of chemical systems. researchgate.net

While detailed studies applying these methods to iododimethylarsine are sparse, one study has utilized DFT calculations with the B3LYP functional to investigate the interaction of this compound with DNA, highlighting its potential reactivity. acs.org Another has alluded to DFT calculations on a pyridine (B92270) adduct of this compound. core.ac.uk However, a systematic benchmarking of different ab initio and DFT methodologies to determine the most suitable level of theory for this compound's electronic structure and property prediction is a critical, yet unaddressed, area of research.

Table 1: Common Ab Initio and DFT Methods and Their Characteristics

| Method | Acronym | Key Characteristics |

| Hartree-Fock | HF | - Simplest ab initio method.- Does not include electron correlation.- Provides a qualitative description of electronic structure. |

| Møller-Plesset Perturbation Theory | MP2 | - An ab initio method that adds electron correlation to the HF result.- Offers improved accuracy over HF. |

| Coupled Cluster | CC | - High-accuracy ab initio method.- Computationally expensive.- Considered a "gold standard" for small to medium-sized molecules. |

| Density Functional Theory | DFT | - Based on the electron density.- Computationally less expensive than high-level ab initio methods.- Accuracy depends on the chosen exchange-correlation functional. |

| Hybrid Density Functional Theory | e.g., B3LYP, PBE0 | - Combines DFT with a percentage of exact exchange from HF theory.- Often provides a good balance of accuracy and computational cost. |

Computational Prediction of Reaction Pathways and Energetics

A significant application of quantum chemistry is the elucidation of reaction mechanisms. ntu.ac.uk By calculating the energies of reactants, products, and transition states, chemists can map out the potential energy surface of a reaction. dcceew.gov.au This allows for the determination of activation energies, reaction enthalpies, and the identification of the most favorable reaction pathways. dcceew.gov.au

For this compound, this could involve studying its reactions with biological nucleophiles, its role in synthetic procedures, or its decomposition pathways. For example, DFT calculations have been successfully employed to study the reaction energy profiles of various arsenicals with thiols, providing insights into their toxicity mechanisms. acs.org Similar studies focused on the reaction of this compound with key biological molecules would be invaluable. The energetics of the As-I bond cleavage, a likely initial step in many of its reactions, could be precisely calculated, providing fundamental data on its reactivity.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While quantum mechanics describes the electronic realm, molecular dynamics (MD) simulations provide a view of the atomistic motion over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational landscape of flexible molecules and their dynamic behavior.

For this compound, which has internal rotational degrees of freedom around the As-C bonds, MD simulations could identify the preferred conformations (rotamers) and the energy barriers between them. This is crucial as the molecular conformation can significantly influence its reactivity and interactions with other molecules. Although no specific MD studies on this compound have been reported, the methodology has been applied to study other organoarsenicals, for instance, in lipid bilayers, demonstrating its utility in this class of compounds.

Computational Modeling of Intermolecular Interactions and Solvent Effects

The behavior of a molecule is profoundly influenced by its environment. Computational methods can model the non-covalent interactions between molecules and the effects of a solvent.

Intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, govern how molecules recognize and bind to each other. For this compound, understanding its interaction with itself (in the liquid or solid state) and with other molecules (like water or biological macromolecules) is key to predicting its physical properties and biological activity.

Solvent effects can be modeled either explicitly, by including individual solvent molecules in the simulation, or implicitly, by representing the solvent as a continuous medium. dntb.gov.ua The choice of solvent can dramatically alter reaction rates and equilibria. Given that many reactions involving this compound occur in solution, accurately modeling solvent effects is essential for predictive accuracy. For instance, the solubility and reactivity of arsenic compounds are known to be influenced by the solvent environment. solubilityofthings.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.